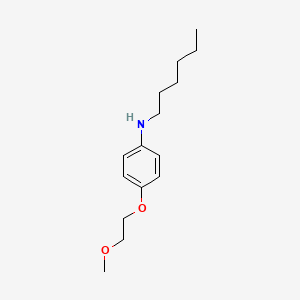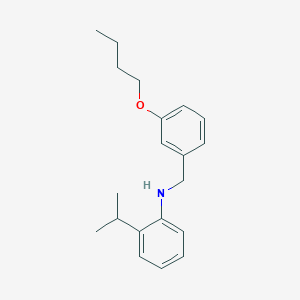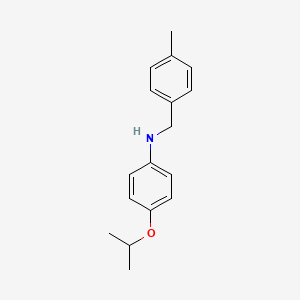![molecular formula C27H25NO2 B1385622 N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline CAS No. 1040685-90-2](/img/structure/B1385622.png)
N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline
Overview
Description
“N-([1,1’-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline” is a biochemical used for proteomics research . It has a molecular formula of C22H23NO2 and a molecular weight of 333.42 .
Molecular Structure Analysis
The molecular structure of “N-([1,1’-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline” consists of a biphenyl group attached to an aniline group via a methyl bridge. Additionally, the aniline group is substituted with a phenoxyethoxy group .Physical And Chemical Properties Analysis
“N-([1,1’-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline” has a molecular formula of C22H23NO2 and a molecular weight of 333.42 . The compound “4-(2-Phenoxyethoxy)aniline”, which is structurally similar, has a molecular formula of C14H15NO2, a CAS Number of 35965-96-9, and a molecular weight of 229.281 .Scientific Research Applications
Synthesis Pathways and Intermediates :A study focused on the synthesis of benzoxazine, a compound structurally related to N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline, explored various reaction paths involving phenol, aniline, and formaldehyde. This research identified key intermediates like N-hydroxymethyl aniline (HMA), which is significant for understanding the synthesis pathways of similar compounds (Zhang et al., 2015).
Electrochemical Applications :In electrochemical studies, novel polymers based on aniline derivatives have been synthesized and characterized for potential applications like dye-sensitized solar cells. These polymers exhibit increased energy conversion efficiency compared to traditional materials, highlighting the utility of aniline derivatives in solar cell technology (Shahhosseini et al., 2016).
Antioxidant Activities :Research on manganese(II) and copper(II) complexes of bis(N-allylbenzimidazol-2-ylmethyl)aniline, a compound structurally similar to this compound, revealed their potent antioxidant activities. These studies contribute to the understanding of the antioxidative properties of aniline-based compounds (Wu et al., 2015).
Sensing Applications :Aniline derivatives have been utilized in designing sensors for biomarkers. For instance, a study developed a bi-functionalized luminescent metal-organic framework that could detect 4-Aminophenol, a biomarker of aniline exposure in humans. This indicates the potential of aniline derivatives in health monitoring and pre-diagnosis (Jin & Yan, 2021).
Vibrational and Electronic Properties :Spectroscopic studies of N-phenoxyethylanilines, closely related to the compound , provide insights into their vibrational, geometrical, and electronic properties. This research is essential for understanding the fundamental characteristics of similar aniline derivatives (Finazzi et al., 2003).
properties
IUPAC Name |
3-(2-phenoxyethoxy)-N-[(4-phenylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO2/c1-3-8-23(9-4-1)24-16-14-22(15-17-24)21-28-25-10-7-13-27(20-25)30-19-18-29-26-11-5-2-6-12-26/h1-17,20,28H,18-19,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXKMWQZNHOVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC(=CC=C3)OCCOC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
![N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385543.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1385545.png)

![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)
![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)

![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)

![3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385560.png)
